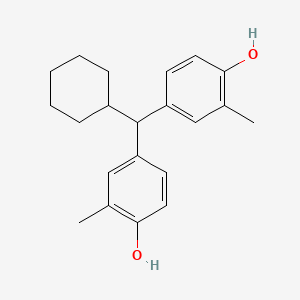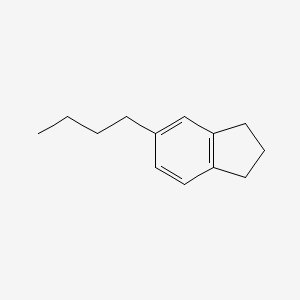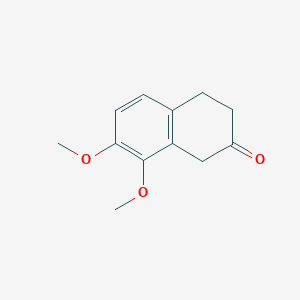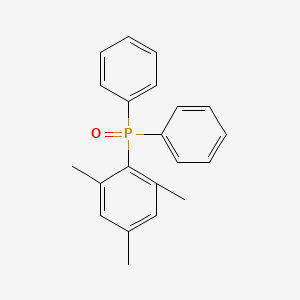
4,4'-(Cyclohexylmethylene)bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is an organic compound with the molecular formula C20H24O2. It is a bisphenol derivative where two 2-methylphenol (o-cresol) units are linked by a cyclohexylmethylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) typically involves the condensation reaction of cyclohexanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Cyclohexanone and 2-methylphenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the condensation process.
The reaction mechanism involves the formation of a carbocation intermediate from cyclohexanone, which then reacts with 2-methylphenol to form the desired bisphenol product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Material Science: Employed in the development of high-performance materials due to its thermal stability and mechanical properties.
Biological Studies: Investigated for its potential antioxidant properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) primarily involves its interaction with other chemical species through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets include reactive oxygen species (ROS) and other electrophilic agents, making it a potential antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol units linked by a methylene bridge.
Bisphenol F: Similar structure but with a different bridging group (methane instead of cyclohexylmethylene).
Bisphenol S: Contains a sulfone bridge instead of a methylene bridge.
Uniqueness
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is unique due to its cyclohexylmethylene bridge, which imparts distinct structural and chemical properties compared to other bisphenols. This unique structure enhances its thermal stability and mechanical strength, making it suitable for high-performance material applications.
Eigenschaften
CAS-Nummer |
92459-52-4 |
|---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[cyclohexyl-(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H26O2/c1-14-12-17(8-10-19(14)22)21(16-6-4-3-5-7-16)18-9-11-20(23)15(2)13-18/h8-13,16,21-23H,3-7H2,1-2H3 |
InChI-Schlüssel |
YDFAVKAVEXBQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2CCCCC2)C3=CC(=C(C=C3)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)





![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)

![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
